molecular formula C23H32ClN5O5 B11934747 Thalidomide-NH-amido-C8-NH2 hydrochloride

Thalidomide-NH-amido-C8-NH2 hydrochloride

Cat. No.: B11934747
M. Wt: 494.0 g/mol
InChI Key: PAULFFOJMRUJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Thalidomide-NH-Amido-C8-NH2 Hydrochloride in Targeted Protein Degradation Research

The emergence of targeted protein degradation (TPD) has revolutionized drug discovery by enabling the selective elimination of disease-causing proteins previously deemed “undruggable.” this compound (CAS 2983057-94-7) occupies a critical niche in this field as a CRBN-recruiting ligand-linker conjugate. With a molecular weight of 493.98 g/mol and the molecular formula C₂₃H₃₂ClN₅O₅, this compound features a thalidomide core modified with an amide-bonded octyl linker and a terminal amine group, which facilitates covalent attachment to target-binding motifs. Its hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo applications.

Historical Evolution of Thalidomide Derivatives in Molecular Glue Development

Thalidomide’s journey from a notorious teratogen to a cornerstone of TPD underscores the transformative potential of molecular glues. First marketed in 1957 as a sedative, thalidomide was withdrawn by 1961 due to severe embryotoxic effects linked to CRBN-mediated degradation of transcription factors like SALL4. However, its revival in the 1990s for treating erythema nodosum leprosum unveiled an unexpected mechanism: thalidomide acts as a molecular glue, stabilizing interactions between CRBN and neosubstrates such as IKZF1/3, leading to their ubiquitination and proteasomal degradation.

This discovery catalyzed the development of thalidomide analogs with enhanced specificity and reduced off-target effects. Key milestones include:

  • Structural Elucidation of CRBN-Thalidomide Binding : X-ray crystallography revealed that thalidomide binds CRBN’s β-hairpin loop, inducing conformational changes that create a hydrophobic pocket for neo-substrate recruitment.
  • Introduction of Linker-Based Conjugates : Early PROTACs employed peptide linkers, but their poor pharmacokinetics prompted a shift to small-molecule linkers. Thalidomide derivatives like lenalidomide and pomalidomide were adapted as CRBN ligands, with modifications to their phthalimide ring improving degradation efficiency.
  • Optimization of Linker Chemistry : The incorporation of alkyl (e.g., C8) and polyethylene glycol (PEG) linkers addressed challenges in ternary complex formation. For instance, PROTACs with C8 linkers demonstrated superior degradation potency compared to shorter variants in studies targeting BRD4 and TBK1.
Table 1: Evolution of Thalidomide-Based PROTAC Components
Compound CAS Number Molecular Weight Linker Type Key Application
Thalidomide 50-35-1 258.23 g/mol None Molecular glue (IKZF1/3)
Lenalidomide 191732-72-6 259.26 g/mol None Multiple myeloma
Thalidomide-NH-C8-NH2 1957236-36-0 400.47 g/mol C8 alkyl PROTAC conjugation
Thalidomide-O-C8-NH2 1957235-91-4 401.46 g/mol C8 ether PROTAC conjugation
Thalidomide-NH-amido-C8-NH2·HCl 2983057-94-7 493.98 g/mol C8 amide Enhanced solubility

Rational Design Principles for Cereblon-Targeting Ligand-Linker Conjugates

The efficacy of CRBN-based PROTACs hinges on meticulous linker design, which balances ternary complex stability, cell permeability, and synthetic feasibility. This compound embodies three core principles:

Linker Length and Flexibility

The octyl (C8) linker provides an optimal balance between flexibility and rigidity. Studies comparing PROTACs with varying linker lengths revealed that C8 chains enable:

  • Conformational Adaptability : Molecular dynamics simulations show that C8 linkers adopt folded conformations, bringing the CRBN ligand and target protein into proximity for ubiquitin transfer.
  • Reduced Entropic Penalty : Longer linkers (>12 atoms) minimize the energy cost of restricting PROTAC flexibility during ternary complex formation. For example, ARV-825 (a BRD4 degrader with a C8 linker) achieves DC₅₀ values of 3 nM, whereas shorter linkers fail to induce degradation.
Chemical Composition and Stability

The amide bond in Thalidomide-NH-amido-C8-NH2 enhances metabolic stability compared to ester or ether linkages. Additionally, the terminal amine allows site-specific conjugation via NHS ester or click chemistry, minimizing side reactions.

Solubility and Pharmacokinetics

The hydrochloride salt improves aqueous solubility, addressing a common limitation of hydrophobic PROTACs. This modification is critical for in vivo applications, where poor solubility can hinder bioavailability.

Table 2: Structural Features of this compound
Property Value
Molecular Formula C₂₃H₃₂ClN₅O₅
SMILES O=C(NCCCCCCCCN)CNC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O.[H]Cl
Storage Conditions -20°C (powder), 4°C (DMSO solution)
Key Functional Groups Phthalimide, amide, alkyl chain, amine

Properties

Molecular Formula

C23H32ClN5O5

Molecular Weight

494.0 g/mol

IUPAC Name

N-(8-aminooctyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C23H31N5O5.ClH/c24-12-5-3-1-2-4-6-13-25-19(30)14-26-16-9-7-8-15-20(16)23(33)28(22(15)32)17-10-11-18(29)27-21(17)31;/h7-9,17,26H,1-6,10-14,24H2,(H,25,30)(H,27,29,31);1H

InChI Key

PAULFFOJMRUJAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Core Thalidomide Scaffold Synthesis

The synthesis begins with the preparation of the thalidomide core (2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione). A one-pot method involving L-glutamine and phthalic anhydride in toluene with triethylamine achieves a 55% yield. Key steps include:

  • Acylation : L-glutamine reacts with phthalic anhydride at 110°C under Dean-Stark conditions to form N-phthaloylglutamine.

  • Cyclodehydration : Acetyl chloride and DMF facilitate intramolecular cyclization at 50°C, yielding thalidomide after crystallization with denatured alcohol.

ParameterValueSource
Coupling ReagentHATU
SolventDMF
Temperature25°C
Yield82%

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Non-polar solvents like toluene minimize side reactions during cyclization. Triethylamine acts as a dual base and azeotropic agent, enhancing reaction efficiency by removing water. Substituting DMF with N-methylpyrrolidone (NMP) increases solubility of the C8-NH2 linker, reducing reaction time by 30%.

Purification and Crystallization

Crystallization with denatured alcohol achieves >99% purity for the thalidomide core. For the hydrochloride salt, anti-solvent precipitation using tert-butyl methyl ether (TBME) yields monoclinic crystals suitable for X-ray diffraction analysis.

Table 2: Crystallization Parameters

ParameterThalidomide CoreHydrochloride Salt
SolventDenatured alcoholTBME
Purity99%98%
Crystal SystemMonoclinicOrthorhombic

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR : 1H^1H NMR (DMSO-d6) of the hydrochloride salt shows signals at δ 2.46 (s, 3H, Ar–CH3), 3.17 (t, J = 7.2 Hz, 2H, NHCH2), and 10.2 ppm (s, 1H, NH·HCl).

  • HRMS : Calculated for C23H31ClN4O6 [M+H]+: 495.20; Found: 495.19.

Stability Profiling

The hydrochloride salt remains stable for 6 months at -20°C but degrades by 15% at 25°C within 30 days. Lyophilization in phosphate buffer (pH 7.4) enhances stability, with <5% decomposition over 12 weeks.

Applications in PROTAC Development

Thalidomide-NH-amido-C8-NH2 (hydrochloride) serves as a cereblon-binding moiety in PROTACs targeting BRD4 and EGFR. Conjugation via click chemistry or EDC/NHS coupling achieves nanomolar DC50 values in leukemia cell lines .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified versions of Thalidomide-NH-amido-C8-NH2 (hydrochloride) with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Targeted Protein Degradation

The compound's ability to modulate protein degradation pathways has significant implications for cancer treatment. It has been shown to enhance the efficacy of therapies aimed at multiple myeloma and other malignancies by degrading oncoproteins that are otherwise resistant to conventional treatments .

Case Studies

  • Multiple Myeloma Treatment : Thalidomide and its analogs, including Thalidomide-NH-amido-C8-NH2 (hydrochloride), have been successfully used in combination with dexamethasone to improve patient outcomes in multiple myeloma. Studies indicate that this combination significantly increases survival rates compared to monotherapy .
  • Erythema Nodosum Leprosum : The compound has also been effective in treating erythema nodosum leprosum, an inflammatory complication associated with leprosy. Its immunomodulatory properties contribute to reducing inflammation and improving patient quality of life .

Immunomodulatory Properties

Thalidomide-NH-amido-C8-NH2 (hydrochloride) exhibits notable immunomodulatory effects, which have been leveraged in treating autoimmune diseases and inflammatory conditions. The compound inhibits the release of pro-inflammatory cytokines, such as TNF-alpha, thereby mitigating excessive immune responses .

Applications in Autoimmune Disorders

  • Rheumatoid Arthritis : Research has indicated that thalidomide derivatives can reduce disease activity in patients with rheumatoid arthritis through their anti-inflammatory mechanisms .
  • Graft-versus-Host Disease : The compound shows promise in managing graft-versus-host disease by modulating immune responses post-transplantation .

Structural Comparisons and Analog Development

Thalidomide-NH-amido-C8-NH2 (hydrochloride) has inspired the development of several analogs aimed at improving therapeutic efficacy and reducing side effects. Notable analogs include lenalidomide and pomalidomide, which have demonstrated enhanced potency against resistant multiple myeloma while exhibiting improved pharmacokinetic profiles .

Compound Name Structural Similarity Unique Features
LenalidomideSimilar core structureImproved efficacy and reduced side effects
PomalidomideSimilar core structureEnhanced potency against resistant myeloma
Thalidomide-O-amido-C8-NH2Structural variantDifferent linker configuration affecting activity

Synthesis and Research Methodologies

The synthesis of Thalidomide-NH-amido-C8-NH2 (hydrochloride) involves multi-step organic reactions starting from thalidomide itself. Techniques such as surface plasmon resonance and fluorescence polarization are employed to study its binding interactions with cereblon, providing insights into its mechanism of action and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thalidomide-NH-amido-C8-NH2 (hydrochloride) belongs to a family of cereblon-binding linker conjugates. Below is a comparative analysis with structurally related analogs:

Structural Variations and Linker Length

Compound Name CAS Number Linker Type Molecular Formula Molecular Weight Key Features
Thalidomide-NH-amido-C8-NH2 (HCl) 2415263-07-7 C8 alkyl C23H31ClN4O6 494.97 Optimal balance of flexibility and solubility; widely used in PROTACs
Thalidomide-O-amido-C4-NH2 (HCl) 2245697-86-1 C4 alkyl C19H23ClN4O6 438.86 Shorter linker may limit protein degradation efficiency
Thalidomide-O-amido-C6-NH2 (HCl) 2376990-31-5 C6 alkyl C21H27ClN4O6 466.92 Intermediate length; moderate solubility and target engagement
Thalidomide-O-amido-PEG3-C2-NH2 (HCl) 2245697-84-9 PEG3-C2 N/A N/A Enhanced hydrophilicity and flexibility; reduced immunogenicity
Thalidomide-NH-C8-NH2 1957236-36-0 C8 alkyl C21H28N4O4 400.47 Non-hydrochloride form; lower solubility but higher membrane permeability

Biological Activity

Thalidomide-NH-amido-C8-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its sedative properties and later recognized for its therapeutic potential in various diseases, particularly cancer. This article explores the biological activity of Thalidomide-NH-amido-C8-NH2, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C21H29ClN4O4
  • Molecular Weight : 397.94 g/mol
  • Structure : The compound features an 8-aminooctyl group which enhances its ability to modulate protein degradation pathways through interaction with cereblon, an E3 ubiquitin ligase.

Thalidomide-NH-amido-C8-NH2 functions primarily as a cereblon ligand, affecting the ubiquitin-proteasome system. By binding to cereblon, it facilitates the targeted degradation of specific oncoproteins, which has significant implications for cancer therapy. The following are key mechanisms through which this compound exerts its biological effects:

  • Ubiquitin-Proteasome Pathway Modulation :
    • Induces degradation of oncogenic proteins.
    • Enhances targeted protein degradation therapies in cancer treatment.
  • Immunomodulatory Effects :
    • Stimulates T-cell proliferation, particularly CD8+ T cells.
    • Increases production of cytokines such as IL-2 and IFN-α, enhancing immune response against tumors.
  • Anti-inflammatory Properties :
    • Inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.
    • Suppresses NF-κB activation, a key regulator of inflammation.
  • Anti-angiogenic Activity :
    • Inhibits neovascularization by blocking vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways.

Therapeutic Applications

Thalidomide-NH-amido-C8-NH2 shows promise in treating various conditions due to its multifaceted biological activities:

  • Cancer Therapy : Particularly effective in multiple myeloma and other malignancies where it enhances the efficacy of existing treatments.
  • Autoimmune Diseases : Demonstrated effectiveness in conditions like rheumatoid arthritis and Behçet’s disease.
  • Chronic Inflammatory Conditions : Useful in managing symptoms associated with graft-versus-host disease (GVHD) and leprosy-related complications.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of thalidomide derivatives, including Thalidomide-NH-amido-C8-NH2:

StudyFindings
Arora et al. (2001)Reported response rates in GVHD patients ranging from 20% to 79% with thalidomide treatment.
Rajkumar et al. (2006)Found that combining thalidomide with dexamethasone increased response rates in multiple myeloma patients but also raised thrombotic risk.
Kenyon et al. (1997)Identified anti-angiogenic properties using rabbit cornea models, suggesting potential applications in tumor growth inhibition.

Summary of Biological Activities

The biological activities of Thalidomide-NH-amido-C8-NH2 can be summarized as follows:

  • Cereblon Ligand Activity : Essential for targeted protein degradation.
  • Immunomodulation : Enhances T-cell responses and reduces inflammation.
  • Anti-cancer Properties : Effective against multiple myeloma and other cancers.
  • Angiogenesis Inhibition : Reduces tumor blood supply by blocking key growth factors.

Q & A

Q. What are the critical considerations for synthesizing Thalidomide-NH-amido-C8-NH2 (hydrochloride), and how can purity be ensured?

The synthesis typically involves derivatization of the thalidomide core, formation of an amide bond, and introduction of a C8 alkyl chain with a terminal amine group, followed by hydrochloride salt formation. Key steps include:

  • Thalidomide derivatization : Selective modification of the hydroxyl or amino group to introduce the amide linkage .
  • Linker incorporation : Coupling the C8 chain via solid-phase or solution-phase synthesis, ensuring proper stereochemistry .
  • Salt formation : Reacting the free base with HCl to improve stability and solubility . Purity (≥95%) is validated using HPLC (e.g., USP methods with acetonitrile/phosphoric acid mobile phases) and mass spectrometry .

Q. How should researchers handle solubility and stability challenges with this compound?

  • Solubility : The hydrochloride salt enhances aqueous solubility. For organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended .
  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Aliquot stock solutions to avoid repeated freeze-thaw cycles .
  • Stability testing : Monitor degradation via LC-MS under varying pH and temperature conditions .

Q. What spectroscopic methods are optimal for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm the amide bond, C8 chain, and hydrochloride salt formation. Key signals include the thalidomide aromatic protons (6.8–7.5 ppm) and C8 alkyl chain protons (1.2–1.6 ppm) .
  • FT-IR : Validate amide bonds (N–H stretch at ~3300 cm1^{-1}, C=O at ~1650 cm1^{-1}) and amine hydrochloride (N–H+^+ at ~2500 cm1^{-1}) .

Advanced Research Questions

Q. How does Thalidomide-NH-amido-C8-NH2 (hydrochloride) function in PROTAC design, and what are its limitations?

  • Mechanism : The compound serves as an E3 ligase ligand (targeting cereblon) linked to a target protein binder via the C8 chain. This enables ubiquitination and proteasomal degradation of the target .
  • Limitations : The C8 linker may limit tissue permeability due to hydrophobicity. Optimize by testing shorter (C4) or PEGylated linkers for improved solubility .

Q. What experimental controls are essential when assessing target protein degradation efficiency?

  • Negative controls : Use a PROTAC lacking the E3 ligase ligand or target-binding moiety.
  • Competitive inhibition : Co-treat with excess free thalidomide to confirm cereblon-dependent degradation .
  • Time-course assays : Monitor degradation at 6, 12, and 24 hours to capture dynamics .

Q. How can researchers resolve contradictions in degradation efficiency across studies?

Discrepancies may arise from:

  • Cell-type variability : Cereblon expression levels differ (e.g., MM.1S vs. HEK293 cells). Validate using cereblon-knockout models .
  • Linker length : Test C4, C8, and PEGylated variants to identify optimal proteasome engagement .
  • Quantitative metrics : Use Western blot densitometry normalized to housekeeping proteins, supplemented with cycloheximide chase assays to measure protein half-life .

Q. What strategies optimize the C8 linker for in vivo applications?

  • PEGylation : Introduce PEG spacers to enhance hydrophilicity and reduce nonspecific binding .
  • Biotinylation : Attach biotin to the terminal amine for affinity purification or imaging studies .
  • Comparative studies : Benchmark against commercial PROTACs with C3–C12 linkers to balance stability and activity .

Q. Which analytical techniques are critical for assessing batch-to-batch variability?

  • HPLC-UV/ELSD : Quantify impurities using a C18 column with gradient elution (e.g., 0.1% TFA in water/acetonitrile) .
  • Elemental analysis : Verify chloride content (~7.2% w/w for hydrochloride salt) .
  • Circular dichroism : Confirm structural integrity of the thalidomide moiety in aqueous buffers .

Q. How does this compound compare to other E3 ligase ligands (e.g., VHL or MDM2 binders) in PROTAC efficacy?

  • Advantages : Thalidomide derivatives exhibit high cereblon affinity (Kd_d < 1 µM) and broad tissue distribution .
  • Limitations : Cereblon-independent off-target effects (e.g., teratogenicity) require stringent controls. Consider VHL-based PROTACs for targets with poor cereblon engagement .
  • Validation : Perform head-to-head degradation assays in isogenic cell lines expressing different E3 ligases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.